3'-Methyl-biphenyl-4-methanamine HCl

Overview

Description

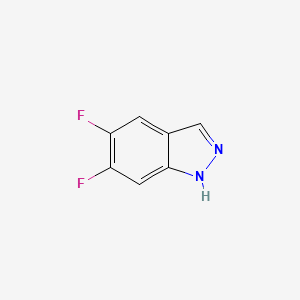

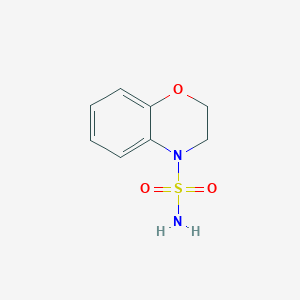

3’-Methyl-biphenyl-4-methanamine hydrochloride , also known by its CAS number 1226422-10-1 , is a chemical compound with the following IUPAC name: (3’-methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride . It has a molecular weight of 233.74 g/mol .

Synthesis Analysis

The synthetic pathway for this compound involves the introduction of a methyl group at the 3’ position of biphenyl, followed by the conversion of the resulting 3’-methylbiphenyl to its corresponding amine form. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Molecular Structure Analysis

The molecular structure of 3’-Methyl-biphenyl-4-methanamine hydrochloride consists of a biphenyl core with a methyl group attached to one of the phenyl rings. The amine group is located at the 4-position of the other phenyl ring. The hydrochloride salt forms due to the protonation of the amine nitrogen by hydrochloric acid .

Scientific Research Applications

Synthesis of Novel Compounds :

- A study by Das et al. (2013) described the efficient synthesis of 3-indolyl-methanamines using indoles, aldehydes, and nitrobenzenes in aqueous HCl, yielding products in excellent yields within a short time (Das et al., 2013).

- Shimoga et al. (2018) reported the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, characterizing it spectroscopically (Shimoga et al., 2018).

Applications in Cellular Imaging and Photocytotoxicity :

- Basu et al. (2014) explored Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for cellular imaging and photocytotoxicity in red light. These complexes showed potential in apoptosis and generating reactive oxygen species (Basu et al., 2014).

Chemical Analysis and Separation Techniques :

- Geue and Searle (1983) detailed the large-scale synthesis and isolation of various methanamine compounds, including ethylidynetris(methanamine), using cation-exchange chromatography (Geue & Searle, 1983).

Corrosion Inhibition and Surface Treatment :

- Yadav et al. (2015) studied amino acid compounds, including methanamine derivatives, as corrosion inhibitors for steel in HCl solution. These compounds demonstrated mixed-type inhibition and were characterized using various techniques (Yadav, Sarkar, & Purkait, 2015).

Development of Anticonvulsant Agents :

- Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents. The chemical structures of these compounds were confirmed through various spectroscopic techniques (Pandey & Srivastava, 2011).

Environmental Applications :

- Pignatello and Sun (1995) investigated the photoassisted Fenton reaction for the decomposition of pollutants, including methanamine derivatives, in water. This study highlights the potential for mild and effective remedies for dilute pesticide wastes (Pignatello & Sun, 1995).

properties

IUPAC Name |

[4-(3-methylphenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGUTBNQWWRXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-biphenyl-4-methanamine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)

![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)

![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)

![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)

![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)

![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)